hTRT (988-997)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

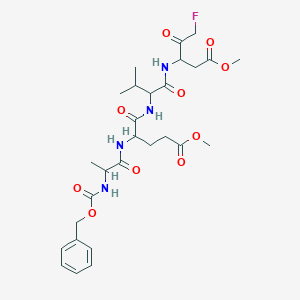

Telomerase Reverse Transcriptase; hTRT

Aplicaciones Científicas De Investigación

Telomerase Activation in Cancer Cells

A key application of hTRT (988-997) in scientific research is its role in telomerase activation, particularly in cancer cells. The human telomerase reverse transcriptase (hTRT) is identified as a putative catalytic subunit of human telomerase. Research has shown that the expression of wild-type hTRT induces telomerase activity in human normal fibroblast cells, whereas mutants do not. In hepatocellular carcinoma samples, a significant correlation between hTRT expression and telomerase activity was observed, indicating hTRT's crucial role in activating telomerase in cancer cells (Nakayama et al., 1998).

Telomerase in Cervical Cancer

Another study investigated the expression of hTR, TP1 mRNA, and hTRT mRNA in cervical cancers and their correlation with telomerase activity. The study found that hTRT mRNA was observed only in cervical cancers and cell lines, with a strong correlation between telomerase activity and hTRT mRNA expression. This suggests that up-regulation of hTRT expression may play a critical role in human carcinogenesis (Takakura et al., 1998).

Role in Gastric Cancer

In the context of gastric cancer, research has shown a significant correlation between the expression of hTRT mRNA and cyclinD1 protein. The expression of hTRT mRNA and its protein in gastric cancer is significantly different from the expression in adjacent cancerous tissue, indicating a close correlation with the occurrence of gastric cancer (Shao et al., 2003).

CD4+ T-Cell Immunity Against hTRT

Research has also delved into the immunological aspect of hTRT, demonstrating that CD4+ T cells specific for the HLA-DR7-restricted hTRT epitope can respond to naturally processed hTRT proteins and recognize hTRT antigen from various tumors. This suggests the potential for hTRT to serve as a universal cancer vaccine for humans (Schroers et al., 2002).

Telomerase RNA in Sebaceous Gland Carcinoma

In the study of eyelid sebaceous gland carcinoma, the expression of hTR and hTRT was mainly present in the carcinoma tissues and not in adjacent tissues. The expression of hTR was highly associated with the degree of carcinoma differentiation, and hTRT expression was correlated with the proliferation index. This indicates that telomerase may play a significant role in the carcinogenesis of sebaceous gland carcinoma (Li et al., 2006).

Propiedades

Secuencia |

YLQVNSLQTV |

|---|---|

Fuente |

Homo sapiens (human) |

Almacenamiento |

Common storage 2-8℃, long time storage -20℃. |

Sinónimo |

Telomerase Reverse Transcriptase (988-997); hTRT (988-997) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.